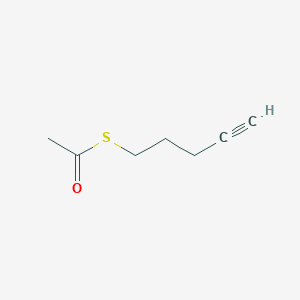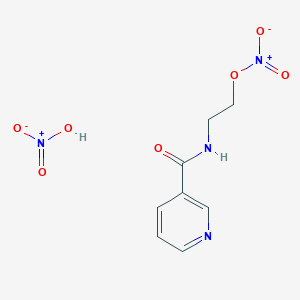
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is a chemical compound with the molecular formula C14H25NaO7S. It is a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate, which is commonly used as a surfactant and emulsifier in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester typically involves the esterification of 4-(2-Ethylhexyl) 2-Sulfobutanedioic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and other hydrophobic surfaces, where it can disrupt lipid bilayers and enhance permeability .
Comparación Con Compuestos Similares
Similar Compounds
Disodium Mono(2-ethylhexyl) Sulfosuccinate: A closely related compound with similar surfactant properties.
Sodium Dodecyl Sulfate: Another surfactant commonly used in laboratory and industrial applications.
Sodium Lauryl Ether Sulfate: Widely used in personal care products as a foaming agent.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous environments .
Propiedades
Fórmula molecular |
C14H25NaO7S |
|---|---|
Peso molecular |
360.40 g/mol |
Nombre IUPAC |
sodium;1-ethoxy-4-(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-13(15)9-12(22(17,18)19)14(16)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
ZVJGBVLYHIYGQE-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)




![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
